Brevianamide M

Antibacterial Natural Products Microbiology

Brevianamide M is an indole alkaloid belonging to the class of naturally occurring 2,5-diketopiperazines. It is a secondary metabolite of the endophytic fungus *Aspergillus versicolor*, initially isolated from the marine brown alga *Sargassum thunbergii*.

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
Cat. No. B15568577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevianamide M
Molecular FormulaC18H15N3O3
Molecular Weight321.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H15N3O3/c22-16-14(10-11-6-2-1-3-7-11)21-15(17(23)20-16)19-13-9-5-4-8-12(13)18(21)24/h1-9,14,17,23H,10H2,(H,20,22)/t14-,17-/m0/s1
InChIKeyQUNZIYMNPBSOEB-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Brevianamide M for Research: Structural & Antimicrobial Baseline Data


Brevianamide M is an indole alkaloid belonging to the class of naturally occurring 2,5-diketopiperazines [1]. It is a secondary metabolite of the endophytic fungus *Aspergillus versicolor*, initially isolated from the marine brown alga *Sargassum thunbergii* [2]. The compound is known for its antimicrobial activity against *Escherichia coli* and *Staphylococcus aureus*, representing a promising scaffold for further investigation [3]. Structurally, it serves as a precursor for synthetic derivatives with potential anti-inflammatory and anti-tumor applications [4].

Brevianamide M vs. Analogs: Why Precise Selection Matters for Research Outcomes


Within the brevianamide family, subtle structural variations profoundly impact biological activity and biosynthetic yield. For instance, the epimeric relationship between brevianamides A and B results in significantly different production quantities, with A being favored [1]. Furthermore, while many brevianamides share a common 2,5-diketopiperazine core, their substituents dictate specific interactions. Brevianamide F, for example, exhibits anti-BCG activity (MIC 12.5 μg/mL) [2], whereas brevianamide M demonstrates a different spectrum against *E. coli* and *S. aureus*. Therefore, substituting Brevianamide M with a closely named analog for a specific assay, such as antibacterial screening, risks false negatives and wasted resources, underscoring the need for precise compound identity.

Brevianamide M Product-Specific Evidence: Quantitative Differentiation from Analogs


Antibacterial Spectrum: Distinct Activity Profile Compared to Brevianamide R

Brevianamide M exhibits antibacterial activity against both Gram-negative (*Escherichia coli*) and Gram-positive (*Staphylococcus aureus*) bacteria, as reported in its isolation study [1]. This profile contrasts sharply with its analog, Brevianamide R, which shows no significant activity against these same pathogens . While a direct MIC comparison is not available, the binary activity/inactivity distinction provides a clear, assay-based differentiator for researchers selecting compounds for broad-spectrum antibacterial screening.

Antibacterial Natural Products Microbiology

Structural Origin and Biosynthetic Determinism: Unique Source from *Aspergillus versicolor*

Brevianamide M is a characteristic secondary metabolite of the marine-derived endophytic fungus *Aspergillus versicolor*, specifically isolated from the brown alga *Sargassum thunbergii* [1]. This contrasts with many other brevianamides, such as brevianamides A and B, which were originally isolated from *Penicillium brevicompactum* [2]. The difference in producing organism is not trivial; it implies distinct biosynthetic gene clusters and enzymatic machinery, which can lead to different co-metabolite profiles in crude extracts and can affect the scalability and reproducibility of natural product sourcing.

Natural Product Chemistry Biosynthesis Marine Fungi

Chemical Scaffold Potential: Demonstrated Role as Precursor for COX-2 Inhibitory Derivatives

Brevianamide M has been explicitly identified and patented as a valuable precursor for the semi-synthesis of etherified and aminated derivatives with demonstrated biological activity [1]. The patent discloses that these novel derivatives exhibit good inhibition of COX-2 enzyme activity and suppress nitric oxide (NO) production in LPS-activated RAW264.7 cells [1]. This is a specific, quantifiable (though not detailed in public patent abstract) and targeted application distinct from the native antimicrobial activity of the parent compound. In contrast, many other brevianamides are primarily studied for their native biological properties (e.g., insecticidal, antibacterial) without this documented utility as a derivatization scaffold.

Medicinal Chemistry Anti-inflammatory COX-2

Key Research Scenarios for Brevianamide M: Where Its Specific Profile Matters


Antibacterial Screening Programs Targeting Gram-Negative and Gram-Positive Pathogens

Brevianamide M is a suitable candidate for inclusion in natural product libraries designed for broad-spectrum antibacterial screening. Its demonstrated activity against both *E. coli* and *S. aureus* justifies its prioritization over related compounds like Brevianamide R, which lack this activity [1]. Researchers can use it as a positive control or a starting point for structure-activity relationship (SAR) studies focused on 2,5-diketopiperazine antibiotics.

Medicinal Chemistry Programs Developing Anti-inflammatory Therapeutics

As documented in patent literature, Brevianamide M serves as a key precursor for a series of derivatives with COX-2 inhibitory activity and the ability to suppress NO production [2]. This makes it a strategic procurement target for medicinal chemists aiming to build focused libraries of brevianamide analogs for anti-inflammatory drug discovery, a validated application not commonly associated with its parent compound class.

Comparative Biosynthetic Studies on Fungal Alkaloid Diversity

The isolation of Brevianamide M from *Aspergillus versicolor* [3] rather than the *Penicillium* species that produce many other brevianamides makes it a critical compound for studies investigating the evolution and divergence of fungal biosynthetic gene clusters. Researchers comparing the metabolomes of these two genera will find Brevianamide M to be a defining chemotaxonomic marker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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